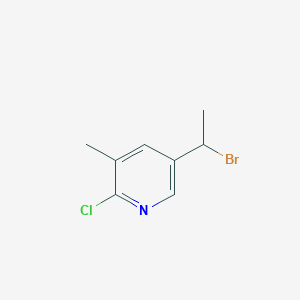![molecular formula C12H19ClN2O B13221619 N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride typically involves the reaction of ®-2-(ethylamino)propylamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Benzamide derivatives and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes in the body. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological and pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2R)-2-(methylamino)propyl]benzamide
- **N-[(2R)-2-(isopropylamino)propyl]benzamide
- **N-[(2R)-2-(butylamino)propyl]benzamide
Uniqueness
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is unique due to its specific ethylamino substituent, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic pathways, and therapeutic effects, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
N-[(2R)-2-(ethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
Clé InChI |
YSLKZNKGDYLTDA-HNCPQSOCSA-N |
SMILES isomérique |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1.Cl |
SMILES canonique |
CCNC(C)CNC(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)


amine](/img/structure/B13221568.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)




![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
